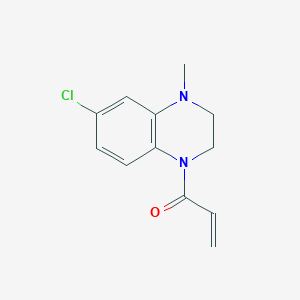![molecular formula C8H16ClN B2740233 (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride CAS No. 2416217-69-9](/img/structure/B2740233.png)
(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride, also known as ASH-1, is a novel compound that has been synthesized and studied for its potential use in scientific research. It belongs to the class of spirocyclic compounds and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Heterospirocyclic Synthons in Peptide Synthesis
Giovanni Suter et al. (2000) explored the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons. This compound was shown to be a useful building block in peptide synthesis, demonstrating its potential in constructing complex peptide-based structures, including analogues of the C-terminal nonapeptide of antibiotic Trichovirin I 1B. The structural versatility of such spirocyclic compounds suggests their utility in designing peptide-based drugs or biomolecules (Suter, Stoykova, Linden, & Heimgartner, 2000).
Azaspirocycles in Drug Discovery
Peter Wipf et al. (2004) described a diversity-oriented synthesis approach for azaspirocycles, which are crucial scaffolds in drug discovery. Their work demonstrated the rapid access to omega-unsaturated dicyclopropylmethylamines, leading to the synthesis of functionalized pyrrolidines, piperidines, and azepines. These compounds, due to their structural complexity and relevance, offer a rich palette for chemistry-driven drug discovery, highlighting the role of azaspirocycles in generating potentially therapeutic entities (Wipf, Stephenson, & Walczak, 2004).
Novel Thia/Oxa-Azaspiro[3.4]octanes for Drug Discovery
D. Li, M. Rogers-Evans, and E. Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes. These spirocycles were designed as multifunctional, structurally diverse modules for drug discovery, demonstrating the continuous need for novel molecular frameworks in the identification and development of new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).
Spirocyclic Quinuclidine‐Δ2‐Isoxazoline Scaffold in Nicotinic Acetylcholine Receptor Modulation
M. Quadri et al. (2017) investigated the spirocyclic quinuclidine‐Δ2‐isoxazoline scaffold as a model for designing new silent agonists of α7 nicotinic acetylcholine receptors (nAChRs). Their work highlights the potential of spirocyclic compounds in modulating receptor activity, offering insights into designing drugs that target specific neural pathways without activating the receptors, thereby reducing potential side effects (Quadri, Matera, Silnović, et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(7S)-7-methyl-6-azaspiro[3.4]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-7-5-8(6-9-7)3-2-4-8;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHALSLLWBHGCL-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC2)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2(CCC2)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B2740150.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline](/img/structure/B2740151.png)
![2-methyl-N-[3-(methylthio)phenyl]-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2740156.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2740157.png)
![(2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2740158.png)
![diethyl 2-(2,4-dichlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2740159.png)
![2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine](/img/structure/B2740161.png)
![N~1~-(3-methoxyphenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2740162.png)


![1-(4-Bromophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2740169.png)
![N-(3-chloro-4-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2740171.png)
![tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate](/img/no-structure.png)

